molecular formula C13H12BrNO3S B12448482 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Katalognummer: B12448482
Molekulargewicht: 342.21 g/mol
InChI-Schlüssel: DEDUOTKDHQIEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12BrNO3S It is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxyaniline with bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-bromo-N-(2-methylphenyl)benzenesulfonamide
  • N-(4-bromo-2-methylphenyl)benzenesulfonamide

Uniqueness

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group on the benzene ring. This unique structure can result in different reactivity and biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C13H12BrNO3S

Molekulargewicht

342.21 g/mol

IUPAC-Name

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI-Schlüssel

DEDUOTKDHQIEMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.